Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Brand Name: Vulcanchem
CAS No.: 1931962-94-5
VCID: VC8251606
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1C2CCC1NC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

CAS No.: 1931962-94-5

Cat. No.: VC8251606

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate - 1931962-94-5

Specification

CAS No. 1931962-94-5
Molecular Formula C11H20N2O2
Molecular Weight 212.29
IUPAC Name tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
Standard InChI Key LKMTYLUKCLIYBU-CIUDSAMLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2
SMILES CC(C)(C)OC(=O)NC1C2CCC1NC2
Canonical SMILES CC(C)(C)OC(=O)NC1C2CCC1NC2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a norbornane-derived azabicyclo[2.2.1]heptane core, where a nitrogen atom replaces one carbon in the bicyclic system. The tert-butyl carbamate group (-OC(=O)N(H)C(CH3_3)3_3) is appended to the 7-position of the bicycloheptane ring. The (1S,4S,7S) configuration establishes a distinct three-dimensional arrangement, critical for its interactions in biological systems and synthetic pathways .

Table 1: Key Structural Properties

PropertyValue/Description
IUPAC Nametert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
CAS Number1932031-07-6
Isomeric SMILESCC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@@H]1N2
Boiling Point322.8 ± 21.0 °C (predicted)

Stereochemical Considerations

The (1S,4S,7S) configuration imposes steric constraints that differentiate this isomer from others, such as the (1R,4R,7R) and (1S,2S,4R) variants . For instance, the spatial orientation of the carbamate group influences hydrogen-bonding potential and lipophilicity, directly affecting bioavailability and receptor binding. Computational studies suggest that this isomer’s conformation may favor interactions with chiral pockets in enzymes or neurotransmitters, though empirical validation remains pending.

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves stereoselective routes to ensure the desired (1S,4S,7S) configuration. A common approach utilizes enantiomerically pure azabicycloheptane precursors, which undergo carbamate formation via reaction with tert-butyl carbamoyl chloride under basic conditions. For example:

Azabicycloheptane precursor+ClC(=O)NH(C(CH3)3)BaseTert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate\text{Azabicycloheptane precursor} + \text{ClC(=O)NH(C(CH}_3\text{)}_3) \xrightarrow{\text{Base}} \text{Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate}

Key parameters include temperature control (0–25°C) and the use of non-polar solvents (e.g., dichloromethane) to minimize racemization.

Industrial Scaling

Industrial processes optimize yield and purity through continuous-flow reactors and catalytic asymmetric synthesis. For instance, immobilized lipases or transition-metal catalysts enable enantioselective amidation, achieving enantiomeric excess (ee) >98%.

Table 2: Comparison of Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25°C20–50°C
CatalystTriethylamineImmobilized lipase
SolventDichloromethaneToluene
Yield65–75%85–92%

Chemical Reactivity and Functionalization

Oxidation and Reduction

The azabicycloheptane core undergoes regioselective oxidation at the bridgehead positions. Treatment with KMnO4\text{KMnO}_4 in acidic media yields ketone derivatives, while NaBH4\text{NaBH}_4 reduces these to secondary alcohols. The tert-butyl carbamate group remains stable under these conditions, acting as a protecting group for the amine.

Substitution Reactions

Nucleophilic substitution at the carbamate nitrogen is feasible with alkyl halides or acyl chlorides. For example, reaction with methyl iodide produces N-methylated derivatives, altering the compound’s polarity and pharmacokinetic profile.

Applications in Drug Development

Lead Compound Optimization

The compound’s rigid bicyclic scaffold makes it a promising lead for CNS-targeted drugs. Structural modifications, such as fluorination at the tert-butyl group, could enhance blood-brain barrier permeability.

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